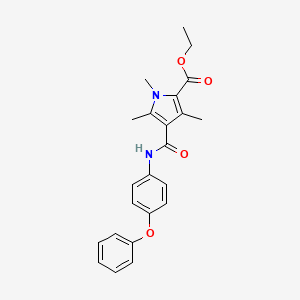
ethyl 1,3,5-trimethyl-4-((4-phenoxyphenyl)carbamoyl)-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1,3,5-trimethyl-4-((4-phenoxyphenyl)carbamoyl)-1H-pyrrole-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the pyrrole family and is commonly known as "ETP". The purpose of
作用機序
The mechanism of action of ETP is not fully understood. However, it has been proposed that ETP exerts its biological activity by inhibiting the activity of various enzymes such as cyclooxygenase-2 (COX-2) and topoisomerase II.
Biochemical and Physiological Effects:
ETP has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that ETP inhibits the proliferation of cancer cells, induces apoptosis, and reduces the production of pro-inflammatory cytokines. In vivo studies have demonstrated that ETP exhibits anti-inflammatory activity, reduces the severity of colitis, and inhibits the growth of tumors.
実験室実験の利点と制限
One of the major advantages of ETP is its versatility in terms of its potential applications. ETP can be easily modified to introduce various functional groups that can impart specific properties to the compound. However, one of the limitations of ETP is its low solubility in water, which can limit its use in certain applications.
将来の方向性
There are several future directions for the research on ETP. One of the potential areas of research is the development of new synthetic methods for ETP that can improve the yield and purity of the compound. Another area of research is the investigation of the structure-activity relationship of ETP to identify the key structural features that are responsible for its biological activity. Furthermore, the development of new ETP-based materials for various applications such as organic electronics and drug delivery is also an area of interest.
合成法
The synthesis of ETP involves the reaction of 1,3,5-trimethylpyrrole-2-carboxylic acid with ethyl chloroformate, followed by the reaction of the resulting ethyl ester with 4-phenoxyaniline in the presence of a base. The final step involves the reaction of the obtained intermediate with 4-(dimethylamino)pyridine and N,N'-dicyclohexylcarbodiimide to form ETP.
科学的研究の応用
ETP has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, ETP has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. In material science, ETP has been used as a building block for the synthesis of various functional materials such as liquid crystals, organic semiconductors, and polymers. In organic electronics, ETP has been utilized as a hole-transport material in organic solar cells and light-emitting diodes.
特性
IUPAC Name |
ethyl 1,3,5-trimethyl-4-[(4-phenoxyphenyl)carbamoyl]pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-5-28-23(27)21-15(2)20(16(3)25(21)4)22(26)24-17-11-13-19(14-12-17)29-18-9-7-6-8-10-18/h6-14H,5H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZOPGJIXZZQEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1C)C)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1,3,5-trimethyl-4-((4-phenoxyphenyl)carbamoyl)-1H-pyrrole-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

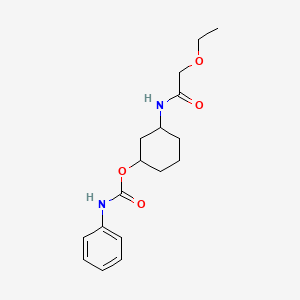
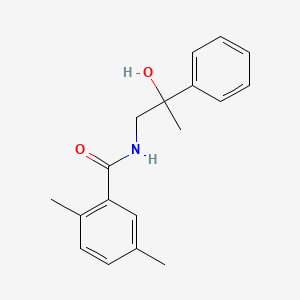
![3-[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B2644935.png)
![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2644938.png)
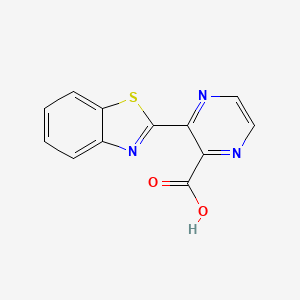

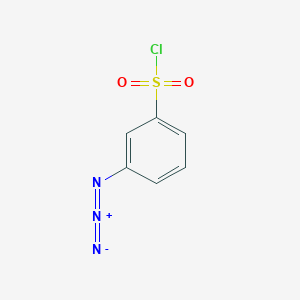

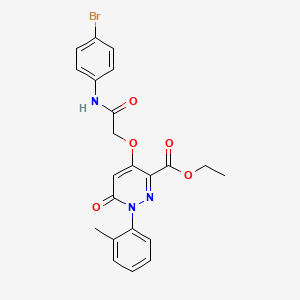

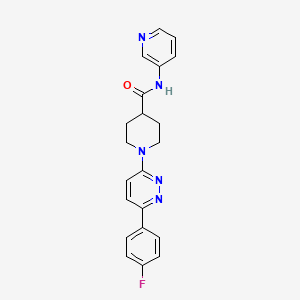
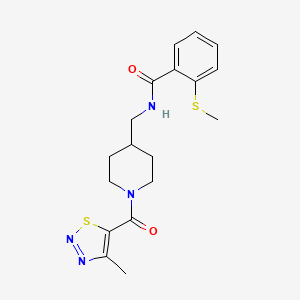
![N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2644951.png)
![2-chloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2644953.png)